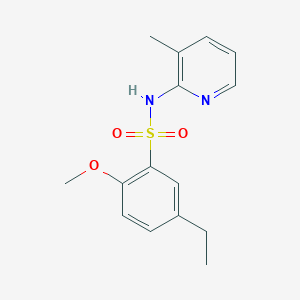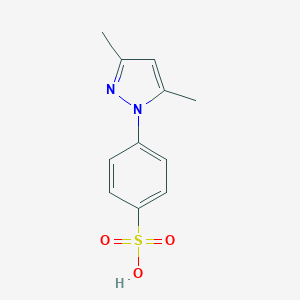
4-(3,5-二甲基-1H-吡唑-1-基)苯-1-磺酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid” is a chemical compound with the molecular formula C11H12N2O3S. It has a molecular weight of 252.29 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for the compound is 1S/C11H12N2O3S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16/h3-7H,1-2H3,(H,14,15,16). This code provides a specific identifier for the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 252.29 .科学研究应用
多齿配体的合成
该化合物用于合成多齿配体,多齿配体在配位化学中至关重要。 这些配体可以与金属离子形成稳定的络合物,影响所得金属络合物的性质 。此类配体在催化方面很有价值,并且在医药和仿生学方面具有潜在的应用。
儿茶酚酶活性研究
研究人员已经研究了由这些配体形成的络合物的儿茶酚酶活性。 将儿茶酚氧化为相应的醌的能力在模拟儿茶酚酶的酶促作用方面具有重要意义,儿茶酚酶在生物系统和工业过程中具有重要意义 。
抗利什曼病和抗疟疾评价
该化合物已被研究其在治疗利什曼病和疟疾方面的潜力。 分子对接研究表明,该化合物的衍生物可以有效地结合并抑制对引起这些疾病的寄生虫存活至关重要的酶 。
含能材料的开发
该化合物的衍生物已被探索用于创建热稳定的含能材料。 这些材料在炸药中具有应用,由于其不敏感性和潜在的含能性能,可以作为无金属起爆物质 。
生物学性质
该化合物的吡唑骨架表现出一系列生物学性质,包括抗菌、抗炎、抗癌、镇痛、抗惊厥、驱虫、抗氧化和除草活性。 这使其成为药物研究的多功能分子 。
催化
该化合物的衍生物用作催化剂中的配体。 它们可以影响化学反应的速度,使其在速度和效率至关重要的工业过程中具有价值 。
材料科学
在材料科学中,该化合物的衍生物可用于改变表面性质、创建新的聚合物或增强材料在各种条件下的稳定性 。
化学合成
该化合物也用于化学合成,作为构建复杂分子的基石。 它的反应位点允许进行各种化学转化,从而开发出具有所需性质的新化合物 。
作用机制
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid is not well understood, but it is believed to be related to its ability to undergo nucleophilic substitution reactions. In these reactions, the 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid acts as a nucleophile, attacking the electrophilic center of a substrate molecule. This results in the formation of a new bond between the 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid and the substrate, and the release of the product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid are not well understood. However, it has been shown to have some antibacterial activity, and it has been used in the development of novel drugs. Additionally, it has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products.
实验室实验的优点和局限性
The main advantage of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid in laboratory experiments is its versatility. It can be used in a variety of synthetic organic reactions, and can be used as a building block for the synthesis of a variety of compounds. Additionally, it can be used as a catalyst in the synthesis of polymers and other materials. The main limitation of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid in laboratory experiments is its reactivity. It is a strong nucleophile, and can react with many substrates, which can make it difficult to control the reaction conditions.
未来方向
There are a number of potential future directions for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid research. These include the development of more efficient synthesis methods, the investigation of its biochemical and physiological effects, and the development of novel drugs. Additionally, further research could be conducted on its use as a catalyst in the synthesis of polymers and other materials. Finally, further research could be conducted on its potential applications in drug discovery, agrochemistry, and materials science.
合成方法
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid can be achieved through a variety of methods, including the use of alkyl halides, Grignard reagents, and organometallic compounds. The most commonly used method is the reaction of 3,5-dimethyl-1H-pyrazole and benzene sulfonic acid in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically heated to a temperature of 80-100oC. After the reaction is complete, the product can be isolated by filtration and recrystallization.
属性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCWANXNSXVRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

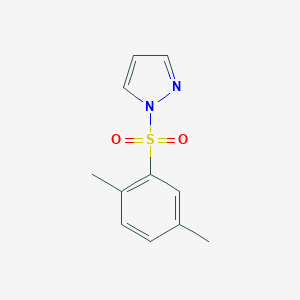
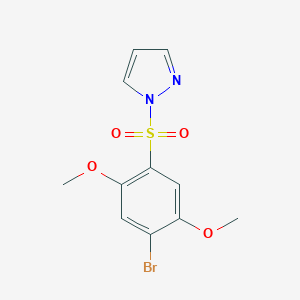
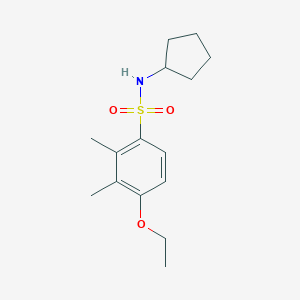


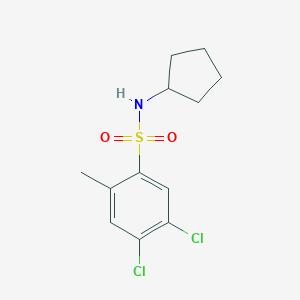
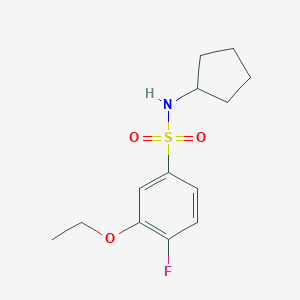
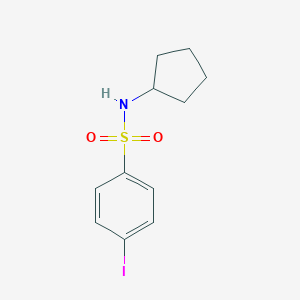
![1-((4-propoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500546.png)
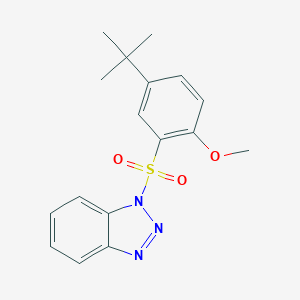
![1-((5-(tert-butyl)-2-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500548.png)
![1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B500550.png)
![2-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500551.png)
